molecular formula C19H21FN4O5 B2759632 Ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate CAS No. 921792-50-9

Ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate

Cat. No. B2759632
CAS RN: 921792-50-9
M. Wt: 404.398
InChI Key: XDVOYICIZANVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H21FN4O5 and its molecular weight is 404.398. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity Evaluation

Synthesis of Novel Derivatives : Research has led to the development of various derivatives of ethyl piperazine-1-carboxylate, including compounds with potential antimicrobial, antilipase, and antiurease activities. For example, derivatives containing a 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, 5-thioxo-1,3,4-oxadiazole, or 1,3-thiazole nucleus have been synthesized. These compounds were screened for their biological activities, with some displaying good to moderate antimicrobial activity against test microorganisms. Two compounds exhibited antiurease activity, and four showed antilipase activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial Studies : Another study synthesized fluoroquinolone-based 4-thiazolidinones from lead molecules and screened them for antifungal and antibacterial activities. The research found that these synthesized compounds established their potential through elemental analysis and exhibited promising biological activities (Patel & Patel, 2010).

Structural and Chemical Investigations

Crystal Structure Analysis : The crystal structure of compounds such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), which shares a structural motif with the target compound, has been determined. This study revealed the conformation of the molecules in the crystal structure and the dihedral angles, providing insights into the structural aspects of similar compounds (Faizi, Ahmad, & Golenya, 2016).

Radiochemistry and PET Imaging

Development of Radiolabeled Compounds : Research on [18F]p-MPPF, a radiolabeled antagonist, has been significant for studying 5-HT1A receptors with positron emission tomography (PET). This encompasses the chemistry, radiochemistry, animal data, human data, toxicity, and metabolism of the compound, highlighting its application in neuroscientific research and the study of serotonergic neurotransmission (Plenevaux et al., 2000).

properties

IUPAC Name

ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O5/c1-3-29-19(27)23-10-8-22(9-11-23)18(26)17-15(28-2)12-16(25)24(21-17)14-6-4-13(20)5-7-14/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVOYICIZANVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.